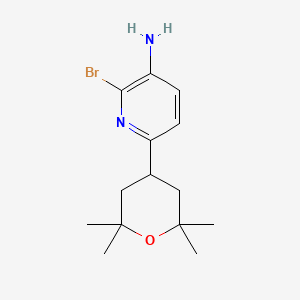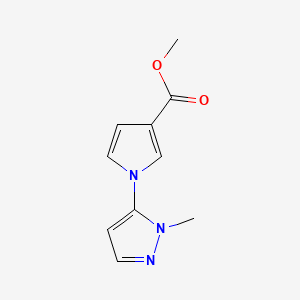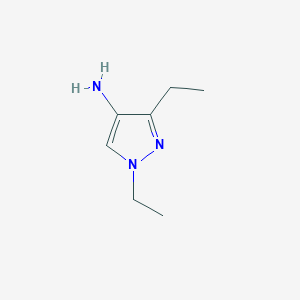
2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a pyrazole ring at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 1H-pyrazole under specific conditions. One common method includes:
Starting Materials: 2,6-dichloropyridine and 1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2,6-diamino-4-(1H-pyrazol-1-yl)pyridine or 2,6-dithio-4-(1H-pyrazol-1-yl)pyridine.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring or the pyridine ring.
Applications De Recherche Scientifique
2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 2,6-Dichloro-4-(1H-imidazol-1-yl)pyridine
- 2,6-Dichloro-4-(1H-triazol-1-yl)pyridine
- 2,6-Dichloro-4-(1H-tetrazol-1-yl)pyridine
Comparison:
- Structural Differences: While these compounds share the 2,6-dichloropyridine core, the heterocyclic substituent at the 4 position varies, leading to differences in electronic properties and reactivity.
- Unique Properties: 2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine is unique due to the specific electronic and steric effects imparted by the pyrazole ring, which can influence its binding affinity and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties compared to similar compounds
Propriétés
Formule moléculaire |
C8H5Cl2N3 |
|---|---|
Poids moléculaire |
214.05 g/mol |
Nom IUPAC |
2,6-dichloro-4-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-4-6(5-8(10)12-7)13-3-1-2-11-13/h1-5H |
Clé InChI |
RREZSIOWFJJHLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)







![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)

![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
